JAK Family Kinase Inhibition Potency: Comparative IC50 Profile vs. Closest Veterinary Alternative
Oclacitinib maleate demonstrates a distinct JAK1-preferential inhibition profile when compared to the closest veterinary-approved alternative, the anti-IL-31 monoclonal antibody lokivetmab, which targets a single cytokine pathway. While lokivetmab neutralizes only IL-31, oclacitinib maleate inhibits multiple JAK1-dependent pro-inflammatory and pruritogenic cytokines (IL-2, IL-4, IL-6, IL-13, and IL-31) with IC50s ranging from 36 to 249 nM [1]. The compound's potency is greatest against JAK1 (IC50 = 10 nM), followed by JAK2 (18 nM), TYK2 (84 nM), and JAK3 (99 nM) [1]. Oclacitinib maleate exhibits minimal activity (IC50 > 1000 nM) against a panel of 38 non-JAK kinases and against JAK2-dependent cytokines like erythropoietin and GM-CSF, confirming its functional selectivity for JAK1-dependent signaling pathways in cells [1].
| Evidence Dimension | Kinase Inhibition Potency (IC50) and Cytokine Inhibition Selectivity |
|---|---|
| Target Compound Data | JAK1: 10 nM; JAK2: 18 nM; JAK3: 99 nM; TYK2: 84 nM; IL-31: 36-249 nM; 38 non-JAK kinases: >1000 nM |
| Comparator Or Baseline | Lokivetmab: Binds and neutralizes IL-31 only; no direct kinase inhibition. |
| Quantified Difference | Oclacitinib inhibits multiple pruritogenic and pro-inflammatory cytokines (IL-2, IL-4, IL-6, IL-13, IL-31), whereas lokivetmab only neutralizes IL-31. |
| Conditions | Isolated enzyme assays (human recombinant kinase domains) and in vitro human/canine cell models. |
Why This Matters
Procurement decisions should account for this broader, multi-cytokine mechanism versus the single-cytokine targeting of lokivetmab, which may influence clinical response in complex inflammatory conditions.
- [1] Gonzales, A.J., Bowman, J.W., Fici, G.J., et al. Oclacitinib (APOQUEL®) is a novel Janus kinase inhibitor with activity against cytokines involved in allergy. Journal of Veterinary Pharmacology and Therapeutics, 2014, 37(4): 317-324. View Source
